molecular formula C7H7N5O2 B014598 2-Acetamido-6-hydroxypurine CAS No. 19962-37-9

2-Acetamido-6-hydroxypurine

Cat. No. B014598
CAS RN: 19962-37-9
M. Wt: 193.16 g/mol
InChI Key: MXSMRDDXWJSGMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Acetamido-6-hydroxypurine derivatives involves multiple step sequences from readily available precursors. A noteworthy approach is the synthesis of 9-[2-(2-hydroxymethyl-2-methyl-, -(2-acetoxymethyl-2-methyl-, -(2,2-di(hydroxymethyl)-, and -(2,2-di(acetoxymethyl)-1,3-dioxan-5-yl)ethyl] derivatives of guanine and 2-aminopurine, which has been accomplished in seven to eight step sequences from 1-(tert-butyldiphenylsilyloxy)-acetone and other precursors. This process involves formation of cyclic ketals, desilylation, acetylation, hydrogenolysis, and bromination to yield key intermediates, which are then coupled with 2-amino-6-chloropurine to produce purine compounds in good yields (Kim, Lee, & Kim, 2000).

Molecular Structure Analysis

Although direct studies on the molecular structure of 2-Acetamido-6-hydroxypurine were not found in the provided research findings, the synthesis pathways suggest complex molecular interactions and formations. The structure of related compounds, such as N-acetylbacillosamine and its derivatives, offers insights into the types of molecular configurations and structural analyses pertinent to 2-Acetamido-6-hydroxypurine derivatives (Zehavi & Sharon, 1973).

Chemical Reactions and Properties

The chemical reactions of 2-Acetamido-6-hydroxypurine and its derivatives often involve nucleophilic substitution, acetylation, and hydrogenation processes. For example, nonracemic N-(2-aminopurin-6-yl)-substituted amino acids were synthesized by nucleophilic substitution of chlorine atom in 2-acetamido-6-chloropurine, showcasing the compound's reactivity and ability to form various derivatives through chemical modifications (Krasnov et al., 2015).

Physical Properties Analysis

The physical properties of 2-Acetamido-6-hydroxypurine derivatives, such as solubility, melting point, and stability, are influenced by the chemical modifications and the synthesis route. However, specific details on these properties were not directly found in the research findings provided.

Chemical Properties Analysis

The chemical properties of 2-Acetamido-6-hydroxypurine derivatives include their reactivity with various chemical agents, stability under different conditions, and their potential to undergo further chemical transformations. For instance, the synthesis of α-(aminomethylene)-9-(methoxymethyl)-9H-purine-6-acetic acid derivatives through catalytic hydrogenation of 6-cyanomethylene-9-methoxymethylpurine derivatives highlights the versatile chemical behavior and potential for creating a wide array of chemically active molecules (Hamamichi & Miyasaka, 1990).

Scientific Research Applications

  • Carcinogenesis Studies : 6-hydroxy-2-fluorenyl acetamide, a metabolite of N-2-fluorenylacetamide, is found in rats and is associated with carcinogenesis (Weisburger et al., 1959).

  • Drug Discovery and Peptide Synthesis : The preparation of N-acyl derivatives of 2-acetamido-2-deoxy-3, 4, 6-tri-O-acetyl--D-glucosylamine, achieved through hydrogenation and acetylation, opens pathways for new drug discovery and the synthesis of novel peptides (Yamamoto et al., 1965).

  • Antiviral Drug Synthesis : The synthesis of 9-hydroxypurines serves as a valuable step in creating novel antiviral acyclonucleosides (Harnden & Wyatt, 1990).

  • Enantiomeric Compound Synthesis : N-(2-aminopurin-6-yl)-substituted amino acids can be synthesized by substituting the chlorine atom in 2-acetamido-6-chloropurine, resulting in high-purity enantiomeric compounds (Krasnov et al., 2015).

  • Antimicrobial Applications : 3-acetamido-6-alkoxypyridazine 2-oxides demonstrate significant in vitro antimicrobial effects against pathogenic bacteria, with the efficacy varying with different substituents at the 5-position (Horie, 1963).

  • Reproductive System Modulation : 2,8-Dimercapto-6-hydroxypurine has been found to suppress plasma testosterone levels and testicular cell proliferation in adult male rats, suggesting a negative modulation of the reproductive system (Jahan et al., 2012).

  • Mutagenesis and Carcinogenesis Research : 6-N-hydroxylaminopurine is a potent mutagen, capable of inducing morphological and neoplastic transformation in mammalian cells, linking mutagenesis and carcinogenesis (Barrett, 1981).

  • Electrochemical Studies : The electrooxidation of 2-hydroxypurine in phosphate-containing electrolytes involves complex reactions, leading to the formation of 2, 8-dihydroxypurine, and is useful in understanding electrochemical processes (Goyal & Sangal, 2005).

  • Cancer Research : N-acetyl-9-deoxy-9-fluoroneuraminic acid has shown potential as an inhibitor of mouse mammary adenocarcinoma growth in culture (Sharma et al., 1988).

  • Type 2 Diabetes Treatment : BMS-816336, a potent and well-tolerated oral inhibitor of the 11-HSD1 enzyme, derived from this family of compounds, shows promise as a treatment for type 2 diabetes, metabolic syndrome, and other diseases influenced by glucocorticoid control (Ye et al., 2017).

Safety And Hazards

While specific safety and hazard information for 2-Acetamido-6-hydroxypurine was not found in the search results, it’s known that it should be stored at a temperature below 0°C and it is heat sensitive .

properties

IUPAC Name

N-(6-oxo-1,7-dihydropurin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSMRDDXWJSGMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173757
Record name N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Acetylguanine

CAS RN

19962-37-9
Record name N2-Acetylguanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19962-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)acetamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(6,7-dihydro-6-oxo-1H-purin-2-yl)acetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
EM Kofoed, D Yan, AK Katakam, M Reichelt… - Journal of …, 2016 - Am Soc Microbiol
… -thioguanine, and 2-acetamido-6-hydroxypurine, and reporter activity … , and 2-acetamido-6-hydroxypurine were equally effective at … While 2-acetamido-6-hydroxypurine has been shown …
Number of citations: 44 journals.asm.org
YS Li, MF Song, H Kasai, K Kawai - Journal of UOEH, 2013 - jstage.jst.go.jp
8-Hydroxydeoxyguanosine (8-OH-dG) is the most extensively analyzed oxidative stress marker. Recently, 8-hydroxyguanine (free base: 8-OH-Gua) has been recognized as an …
Number of citations: 39 www.jstage.jst.go.jp
RR Brooks - Biochemical Journal, 1979 - portlandpress.com
… (Table I) were obtained commercially: guanine, guanosine and deoxyguanosine from Nutritional Biochemicals (Cleveland, OH, USA), N2-acetylguanine (2-acetamido-6-hydroxypurine …
Number of citations: 1 portlandpress.com
李云善, 宋明芬, 葛西宏, 河井一明 - Journal of UOEH, 2013 - jlc.jst.go.jp
8-ヒドロキシデオキシグアノシン(8-OH-dG)は,酸化ストレスマーカーとしてもっとも広く分析されている .これに加え,フリーの塩基である8-ヒドロキシグアニン(8-OH-Gua)の酸化ストレスマーカーとしての…
Number of citations: 3 jlc.jst.go.jp

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